REACTION_CXSMILES
|
Br.Br[CH2:3][C:4]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:5].[Na].[BH4-].[Na+].[CH2:15]([NH2:18])[CH2:16][CH3:17]>C(O)C>[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH:4]([OH:5])[CH2:3][NH:18][CH2:15][CH2:16][CH3:17])[CH:7]=1 |f:0.1,3.4,^1:11|
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Name
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|
Quantity
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1.01 g
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Type
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reactant
|
Smiles
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Br.BrCC(=O)C=1C=NC=CC1
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Name
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|
Quantity
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0.7 mL
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Type
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reactant
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Smiles
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C(CC)N
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 20° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered
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Type
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ADDITION
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Details
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To the filtrate containing 3-pyridyloxirane
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux temperature of the reaction mixture for 5 hours
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Duration
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5 h
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Type
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CUSTOM
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Details
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The reaction mixture was then evaporated to a dry residue and to it
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Type
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ADDITION
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Details
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was added 20 ml of chloroform
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Type
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FILTRATION
|
Details
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a solid portion was filtered off
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Type
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CUSTOM
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Details
|
the filtrate was evaporated
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Type
|
CUSTOM
|
Details
|
an oil residue formed
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Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (silica gel 60, mobile phase: CHCl3:ethyl acetate=10:2)
|
Reaction Time |
2 h |
Name
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|
Type
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|
Smiles
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N1=CC(=CC=C1)C(CNCCC)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |